

# Minimizing degradation of Angiogenin (108-122) (TFA) in experimental setups

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Angiogenin (108-122) (TFA)*

Cat. No.: *B15624142*

[Get Quote](#)

## Technical Support Center: Angiogenin (108-122) (TFA)

Welcome to the technical support center for **Angiogenin (108-122) (TFA)**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and ensuring the stability of this peptide in your experimental setups.

## Frequently Asked Questions (FAQs)

**Q1:** What is Angiogenin (108-122) and what is its function?

**A:** Angiogenin (108-122) is a synthetic peptide fragment corresponding to the C-terminal region of human angiogenin.<sup>[1]</sup> The full-length angiogenin protein is a potent inducer of neovascularization (blood vessel formation) and is involved in tumor growth and progression.<sup>[1]</sup> The C-terminal region, including the (108-122) fragment, has been shown to inhibit the enzymatic and biological activities of the full-length angiogenin protein.<sup>[2][3]</sup> Specifically, Angiogenin (108-122) has been observed to inhibit the ribonucleolytic activity of angiogenin on tRNA by 39%.<sup>[3]</sup>

**Q2:** Why is my Angiogenin (108-122) peptide supplied with Trifluoroacetic acid (TFA)?

A: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides. It acts as a counter-ion to the positively charged amino acid residues in the peptide sequence, helping to maintain its stability as a lyophilized powder.

Q3: Can the TFA salt affect my experiments?

A: Yes, residual TFA can potentially interfere with biological assays. At certain concentrations, TFA has been shown to inhibit cell proliferation. For sensitive in-vitro or in-vivo experiments, it is advisable to perform a TFA removal step.

Q4: How should I store my **Angiogenin (108-122) (TFA)** peptide?

A: For long-term storage, lyophilized Angiogenin (108-122) should be stored at -20°C or -80°C, protected from moisture and light. Once reconstituted in a solvent, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q5: What is the best way to dissolve the lyophilized peptide?

A: The solubility of a peptide depends on its amino acid sequence. For Angiogenin (108-122), which has the sequence Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg, it is recommended to first try sterile, distilled water. If solubility is an issue, a small amount of a suitable organic solvent like acetonitrile or DMSO can be used initially, followed by dilution with your aqueous buffer.

## Troubleshooting Guide

| Issue                                    | Possible Cause(s)                                                                                                                                                                                                                                                                                                                                                                 | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                                                                                                                |
|------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Reduced or no biological activity        | <p>1. Peptide Degradation: Improper storage, multiple freeze-thaw cycles, or exposure to proteases.</p> <p>2. Incorrect Peptide Concentration: Inaccurate measurement of the lyophilized powder.</p> <p>3. Suboptimal Assay Conditions: pH, temperature, or buffer composition of the assay may not be ideal.</p>                                                                 | <p>1. Ensure Proper Handling: Aliquot the reconstituted peptide and store at -80°C. Use fresh aliquots for each experiment. Consider adding protease inhibitors to your experimental setup.</p> <p>2. Verify Concentration: Perform a peptide quantification assay.</p> <p>3. Optimize Assay: Review the literature for optimal conditions for angiogenin-related assays. Ensure the pH of your buffer is within the stable range for the peptide.</p> |
| Precipitation of the peptide in solution | <p>1. Low Solubility: The peptide may not be fully soluble in the chosen solvent or buffer at the desired concentration.</p> <p>2. pH Issues: The pH of the solution may be close to the isoelectric point (pI) of the peptide, where solubility is minimal.</p> <p>3. Aggregation: The peptide may be self-aggregating under the current storage or experimental conditions.</p> | <p>1. Test Different Solvents: Try dissolving the peptide in a small amount of an organic solvent (e.g., DMSO, acetonitrile) before adding the aqueous buffer. Sonication can also aid in dissolution.</p> <p>2. Adjust pH: Modify the pH of your buffer to be further from the peptide's pI.</p> <p>3. Modify Storage: Store at a lower concentration. Avoid vigorous vortexing which can promote aggregation.</p>                                    |
| Inconsistent results between experiments | <p>1. Peptide Instability: Degradation of the stock solution over time.</p> <p>2. TFA Interference: Variable amounts of residual TFA affecting the assay.</p> <p>3. Experimental</p>                                                                                                                                                                                              | <p>1. Use Fresh Aliquots: Avoid using old stock solutions. Prepare fresh aliquots from a newly reconstituted vial.</p> <p>2. Perform TFA Removal: If high consistency is required,</p>                                                                                                                                                                                                                                                                 |

---

|                                                                                |                                                                                                                                                                                                                |
|--------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Variability: Inconsistent handling, incubation times, or cell passage numbers. | consider a salt exchange procedure to replace TFA with a more biocompatible salt like hydrochloride or acetate. 3. Standardize Protocols: Ensure all experimental parameters are kept consistent between runs. |
|--------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

---

## Quantitative Data Summary

While specific degradation kinetics for Angiogenin (108-122) are not extensively published, the following table provides general guidance on factors affecting peptide stability and a known inhibitory concentration.

| Parameter              | Condition                                                                                                                                                                                                                                                   | Effect on Angiogenin (108-122)                                                                                                    |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| pH                     | Acidic (e.g., pH 3)                                                                                                                                                                                                                                         | Trypsin, a common protease, is most stable at this pH, which could increase enzymatic degradation if present. <a href="#">[4]</a> |
| Neutral (e.g., pH 7.0) | At 37°C, Angiogenin (108-122) has been shown to inhibit the ribonucleolytic activity of full-length angiogenin by 39%. <a href="#">[3]</a>                                                                                                                  |                                                                                                                                   |
| Basic (e.g., pH > 8)   | High pH can promote deamidation and oxidation, leading to peptide degradation.<br><a href="#">[5]</a> Autolysis of proteases like trypsin and chymotrypsin is highest at pH 8, which could reduce their degradative activity over time. <a href="#">[4]</a> |                                                                                                                                   |
| Temperature            | -80°C to -20°C                                                                                                                                                                                                                                              | Recommended for long-term storage of lyophilized peptide and reconstituted aliquots to minimize degradation.                      |
| 4°C                    | Suitable for short-term storage (days to a few weeks) of lyophilized peptide.                                                                                                                                                                               |                                                                                                                                   |
| Room Temperature       | Lyophilized peptide is stable for a few days to weeks. Reconstituted peptide will degrade more rapidly.                                                                                                                                                     |                                                                                                                                   |
| 37°C                   | Standard temperature for cell-based assays. Be aware that degradation will be accelerated at this temperature.                                                                                                                                              |                                                                                                                                   |

Enzymatic Activity

Trypsin and Chymotrypsin

These are common serine proteases that can cleave peptides at specific amino acid residues (e.g., after Arg and Lys for trypsin). The presence of Arg-Arg at the C-terminus of Angiogenin (108-122) makes it a potential substrate for trypsin.

## Experimental Protocols

### Protocol 1: Reconstitution and Aliquoting of Angiogenin (108-122) (TFA)

Objective: To properly dissolve and store the lyophilized peptide to ensure stability.

Materials:

- Lyophilized **Angiogenin (108-122) (TFA)**
- Sterile, nuclease-free water
- (Optional) DMSO or Acetonitrile
- Sterile, low-protein-binding microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

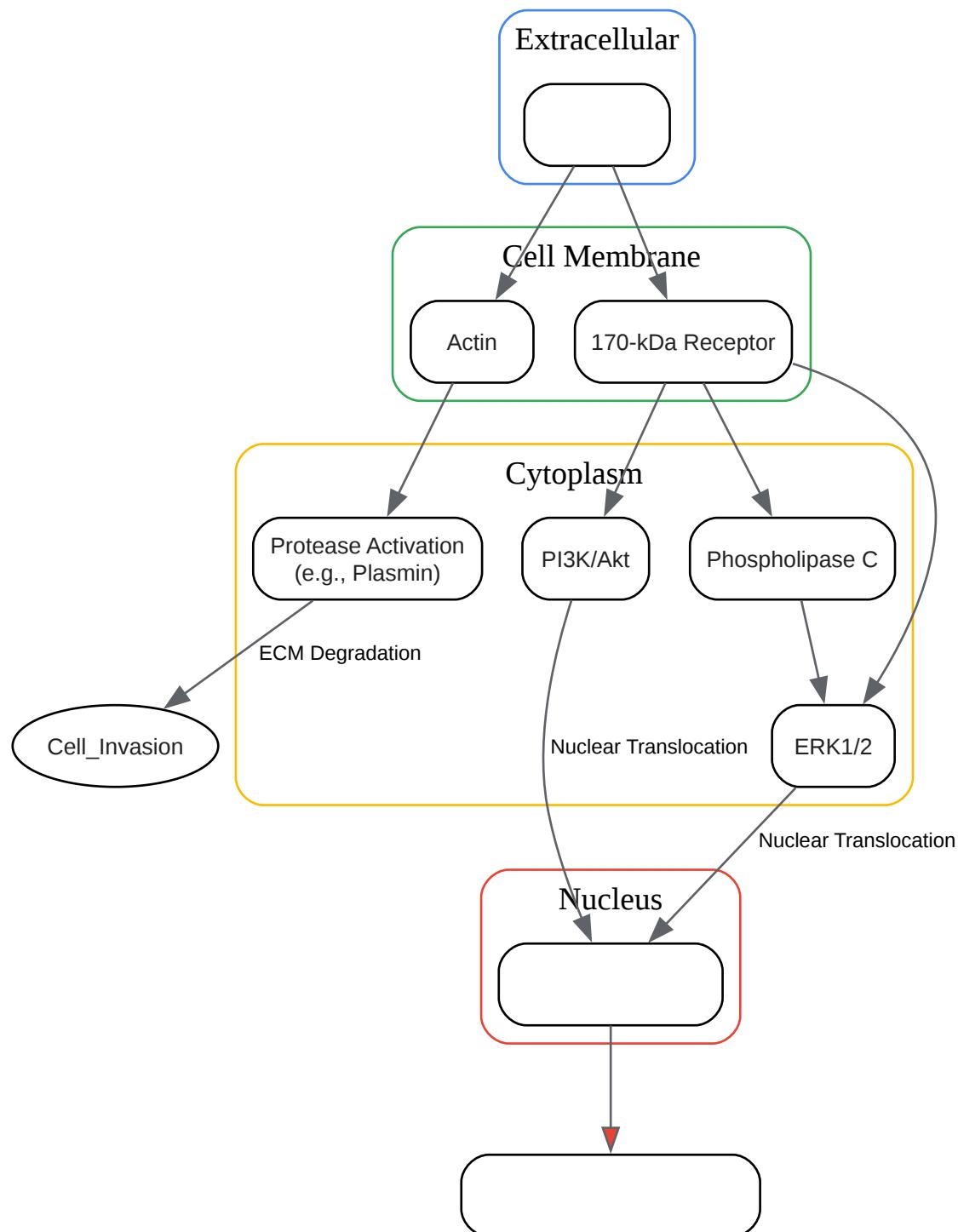
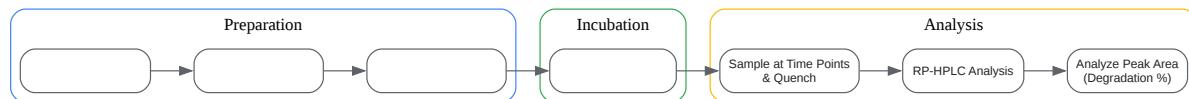
- Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20 minutes to prevent condensation.
- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- To reconstitute, add a precise volume of sterile, nuclease-free water to achieve a desired stock concentration (e.g., 1 mg/mL).

- If the peptide does not readily dissolve in water, a small amount of a sterile organic solvent like DMSO or acetonitrile can be added first (e.g., 10-20% of the final volume), followed by the addition of sterile water to the desired final volume. Gently vortex or sonicate to aid dissolution.
- Once fully dissolved, create single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the amount needed for a single experiment to avoid multiple freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage.

## Protocol 2: General Peptide Stability Assessment using RP-HPLC

Objective: To assess the stability of Angiogenin (108-122) under specific experimental conditions (e.g., different pH, temperature).

### Materials:



- Reconstituted Angiogenin (108-122) stock solution
- Buffers at various pH values (e.g., pH 4, 7, 9)
- Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Quenching solution (e.g., 10% Acetic Acid)

### Procedure:

- Dilute the Angiogenin (108-122) stock solution to a working concentration in the different pH buffers to be tested.

- Divide each solution into multiple time-point samples (e.g., 0, 1, 4, 8, 24, 48 hours).
- Incubate the samples at the desired temperatures.
- At each time point, take an aliquot of the sample and quench any potential enzymatic activity by adding a quenching solution. Store the quenched samples at -80°C until analysis.
- For analysis, inject the samples into the RP-HPLC system.
- Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
- Monitor the absorbance at 214 nm or 280 nm.
- The stability is determined by comparing the peak area of the intact peptide at different time points relative to the initial time point (T=0). A decrease in the main peak area and the appearance of new peaks indicate degradation.

## Visualizations



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [file.medchemexpress.com](http://file.medchemexpress.com) [file.medchemexpress.com]
- 2. [ibidi.com](http://ibidi.com) [ibidi.com]
- 3. [news-medical.net](http://news-medical.net) [news-medical.net]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Minimizing degradation of Angiogenin (108-122) (TFA) in experimental setups]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15624142#minimizing-degradation-of-angiogenin-108-122-tfa-in-experimental-setups>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)